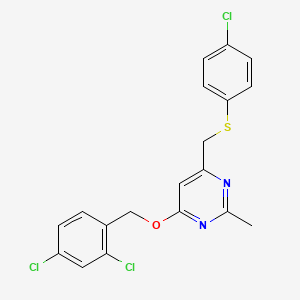

![molecular formula C13H16N4O4 B2405965 3-(6-Metil-4-oxo-4,5-dihidropirazolo[1,5-a]pirazin-2-carboxamido)propanoato de etilo CAS No. 1787917-76-3](/img/structure/B2405965.png)

3-(6-Metil-4-oxo-4,5-dihidropirazolo[1,5-a]pirazin-2-carboxamido)propanoato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

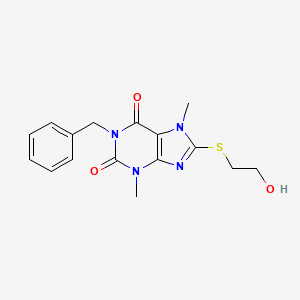

Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate is a useful research compound. Its molecular formula is C13H16N4O4 and its molecular weight is 292.295. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Elastómeros fotónicos autorreparable y reciclables

Este compuesto se ha utilizado en el desarrollo de elastómeros fotónicos autorreparable y reciclables . Estos elastómeros se preparan incorporando nanopartículas de SiO2 dispuestas isotrópicamente (SiO2 NPs) en una matriz polimérica de polietilenglicol (PEG) reticulado con ureidopirimidinona (UPy) soluble en agua . Los elastómeros fotónicos flexibles resultantes muestran una respuesta rápida a la tensión mecánica y se pueden utilizar como un sensor de tensión visual para monitorear los movimientos de flexión de los dedos .

Materiales de red dinámica

El compuesto se ha utilizado en el diseño de materiales de red dinámica con múltiples enlaces dinámicos . Estos materiales muestran propiedades termomecánicas sensibles a los estímulos con una temperatura de desencadenamiento que aumenta con la longitud de la cadena principal del polímero y la densidad de reticulación . Los polímeros tenían buenas propiedades de autocuración promovidas térmicamente debido a los enlaces covalentes dinámicos de Diels-Alder .

Actividad antiviral

Estudios QSAR

El compuesto se ha utilizado en estudios QSAR (Relación cuantitativa estructura-actividad), que demostraron la importancia del parámetro topológico, el índice de Balaban (J) seguido del parámetro lipofílico, log P, para describir la actividad antimicrobiana de los compuestos sintetizados .

Actividad antitumoral

El compuesto se ha utilizado en la síntesis de nuevos derivados que se evaluaron por su inhibición del crecimiento en siete líneas celulares de tumores sólidos humanos y una línea celular de leucemia humana HL-60 . Uno de los derivados mostró más actividad que los otros compuestos y el control positivo temozolomida .

Sensores visuales

El compuesto se ha utilizado en el desarrollo de sensores visuales . Los elastómeros fotónicos desarrollados utilizando este compuesto pueden cambiar su color con la deformación mecánica, lo que los hace potencialmente útiles en sensores visuales .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, including vasopressin and fibrinogen receptors, glutamate receptors (glun2a and mglur5), and enzymes such as hiv-1 integrase, tanks, and polyadp-ribose polymerase parp-1 .

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other pyrazolo[1,5-a]pyrazin-4(5h)-ones, leading to changes in cellular processes .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that it may affect pathways related to vasopressin and fibrinogen signaling, glutamate signaling, and dna repair .

Pharmacokinetics

The molecular weight of the compound is 22121 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Similar compounds have been found to have various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Análisis Bioquímico

Biochemical Properties

Related compounds have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some derivatives of pyrazolo[1,5-a]pyrazin-4-ones have been found to act as antagonists for vasopressin and fibrinogen receptors, modulators for glutamate receptors, and inhibitors for mycobacterium tuberculosis H37RV . The nature of these interactions is likely to be complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Related compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some derivatives have been proposed for the treatment of lysosomal and neurodegenerative diseases, as well as cardiovascular diseases .

Molecular Mechanism

Related compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

ethyl 3-[(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c1-3-21-11(18)4-5-14-12(19)9-6-10-13(20)15-8(2)7-17(10)16-9/h6-7H,3-5H2,1-2H3,(H,14,19)(H,15,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMYTLRUTUTIFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)C1=NN2C=C(NC(=O)C2=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

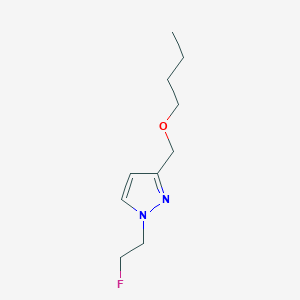

![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)

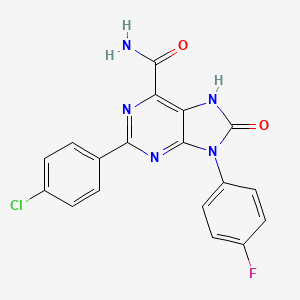

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405889.png)

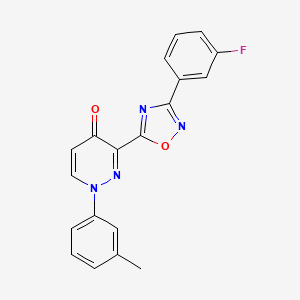

![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/new.no-structure.jpg)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide](/img/structure/B2405898.png)

![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2405900.png)

![N-[2-(6-Methoxy-3-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2405903.png)

![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)